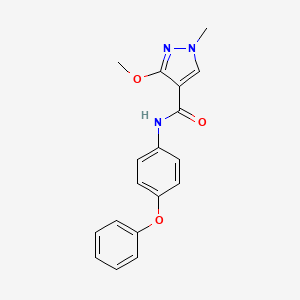
3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are relevant to the analysis of the compound due to the shared pyrazole core structure. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors such as indanones, phenyl isothiocyanates, or isocyanates, as seen in the papers . For example, the synthesis of indenopyrazoles was achieved in two steps from indanones and phenyl isothiocyanates . Similarly, N-substituted pyrazole carboxamides were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray crystallography . For instance, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings . These techniques could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be studied through various spectroscopic and computational methods. For example, Schiff base ligands derived from pyrazole were characterized and their tautomeric equilibria were studied . Polarographic studies can also provide insights into the reduction processes and acid-base equilibria of pyrazole derivatives . These studies could inform the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, intermolecular interactions, and non-linear optical properties, are often investigated . For instance, a pyrazole derivative was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . The compound also exhibited non-linear optical properties due to a small energy gap between the frontier molecular orbitals . These properties are important for understanding the behavior of "this compound" in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Pathways and Structural Analysis : The research in this area often explores synthetic routes for creating pyrazole derivatives and characterizing their molecular structures through spectroscopic methods. For instance, Hassan et al. (2014) detailed the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, showcasing methods to create compounds with potential cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, Kumara and colleagues (2018) synthesized a novel pyrazole derivative, analyzing its crystal structure and studying its thermal stability and non-linear optical properties (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Activities
Cytotoxic Activities : Pyrazole derivatives are frequently investigated for their biological activities, including cytotoxic effects against various cancer cell lines. The study by Hassan et al. (2014) also screened the synthesized pyrazole derivatives for their in vitro cytotoxicity, highlighting the potential of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).
Material Science Applications
Non-linear Optical Properties : The investigation into the physical properties of pyrazole derivatives extends to their application in material science. Kumara et al. (2018) not only characterized a pyrazole derivative's structural and thermal properties but also its potential in non-linear optics, which could be useful for developing optical devices and materials (Kumara, Kumar, Kumar, & Lokanath, 2018).
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-12-16(18(20-21)23-2)17(22)19-13-8-10-15(11-9-13)24-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSWMZOJVQRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

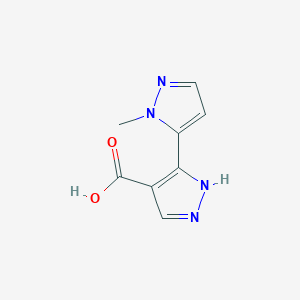
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)
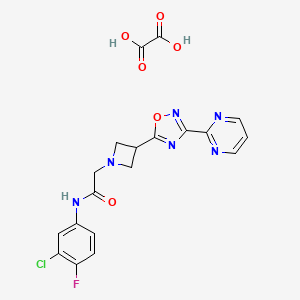
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

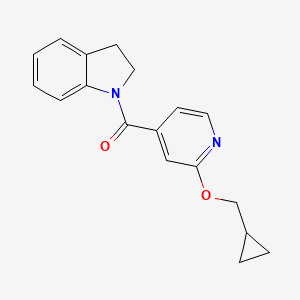
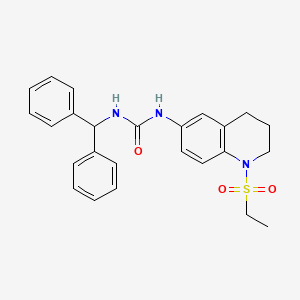

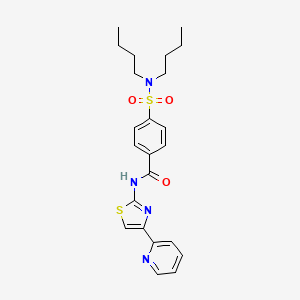
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)


![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)